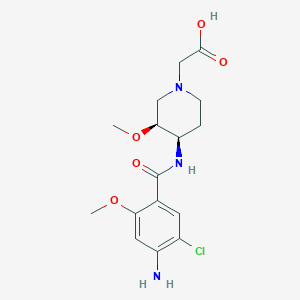

Naronapride metabolite M3

説明

Naronapride metabolite M3 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic pathways involving hydrolysis and oxidation, contributing to the pharmacokinetic profile of naronapride .

特性

CAS番号 |

1000027-42-8 |

|---|---|

分子式 |

C16H22ClN3O5 |

分子量 |

371.8 g/mol |

IUPAC名 |

2-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]acetic acid |

InChI |

InChI=1S/C16H22ClN3O5/c1-24-13-6-11(18)10(17)5-9(13)16(23)19-12-3-4-20(8-15(21)22)7-14(12)25-2/h5-6,12,14H,3-4,7-8,18H2,1-2H3,(H,19,23)(H,21,22)/t12-,14+/m1/s1 |

InChIキー |

IMSPRMSINRRSAA-OCCSQVGLSA-N |

異性体SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |

正規SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of naronapride metabolite M3 involves the hydrolysis of naronapride to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500). This compound undergoes further metabolic transformations, including N-glucuronidation on the phenyl ring or side-chain oxidation .

Industrial Production Methods

Industrial production of naronapride metabolite M3 is typically achieved through controlled enzymatic reactions that mimic the metabolic processes in the human body. These methods ensure the efficient and scalable production of the metabolite for research and pharmaceutical applications .

化学反応の分析

Types of Reactions

Naronapride metabolite M3 undergoes several types of chemical reactions, including:

Hydrolysis: The initial hydrolysis of naronapride to ATI-7500.

Common Reagents and Conditions

The common reagents used in these reactions include enzymes such as carboxylesterases and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation processes .

Major Products Formed

The major products formed from these reactions are ATI-7500, ATI-7400, and ATI-7100, each representing different stages of the metabolic pathway .

科学的研究の応用

Naronapride metabolite M3 has several scientific research applications:

作用機序

Naronapride metabolite M3 exerts its effects by interacting with serotonin 5-HT4 receptors, promoting gastrointestinal motility. The molecular targets include the 5-HT4 receptors on the luminal surface of the intestinal wall, which are activated to enhance peristalsis and gastric emptying .

類似化合物との比較

Similar Compounds

ATI-7500: Another metabolite of naronapride, formed through hydrolysis.

ATI-7400: Formed through the oxidation of ATI-7500.

ATI-7100: Formed through further oxidation of ATI-7400.

Uniqueness

Naronapride metabolite M3 is unique due to its specific metabolic pathway and its role in the pharmacokinetics of naronapride. Its formation and subsequent reactions provide insights into the drug’s metabolism and potential therapeutic effects .

Q & A

Q. How can metabolomic findings on M3 be contextualized within broader systems biology frameworks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。